2-Bromo-5-chloronicotinamide
Overview
Description
Synthesis Analysis
BCN is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . The synthesis process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular formula of BCN is C6H4BrClN2O . Its average mass is 235.466 Da and its monoisotopic mass is 233.919540 Da .Chemical Reactions Analysis
BCN is used in the synthesis of pyrrolopyridines and thiol ester derived from 2-mecaptonicotinamide . It is also a key intermediate in the synthesis of a family of promising SGLT2 inhibitors .Physical and Chemical Properties Analysis
BCN has a molecular weight of 235.4658 g/mol . Its melting point is between 184 and 186 °C .Scientific Research Applications
Herbicidal Applications
2-Bromo-5-chloronicotinamide derivatives have been explored for their herbicidal properties. Notably, the compound 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide demonstrated remarkable herbicidal activity against specific plant species like bentgrass and duckweed, outperforming certain commercial herbicides. This finding indicates the potential of this compound derivatives in developing novel, more efficient herbicides against monocotyledonous weeds (Yu et al., 2021).
Biocatalytic Hydrolysis
This compound is also a key player in the biocatalytic hydrolysis process for producing 2-chloronicotinic acid, a crucial precursor for various agrochemicals and pharmaceuticals. The study of the AS family amidase from Pantoea sp. demonstrated its superior activity for nicotinamide and its chlorinated derivatives, highlighting its industrial potential for large-scale production of 2-chloronicotinic acid (Zheng et al., 2018).
Enzyme Engineering for Efficient Biosynthesis
Further research has focused on enhancing the efficiency of 2-chloronicotinic acid biosynthesis through enzyme engineering. By analyzing the structure-function relationship of the Pantoea sp. amidase, researchers successfully engineered mutants with significantly improved catalytic activity and efficiency for 2-chloronicotinamide. This advancement presents a more sustainable and cost-effective method for synthesizing 2-chloronicotinic acid, beneficial for pharmaceutical and pesticide industries (Tang et al., 2018).
Mechanism of Action
Target of Action
It’s structurally similar to 5-bromonicotinamide, which targets gpi-linked nad (p) (+)–arginine adp-ribosyltransferase 1 in humans .
Mode of Action
Nicotinamide derivatives, like 2-bromo-5-chloronicotinamide, are known to play a role in various biological processes, including cellular metabolism and inflammation .
Biochemical Pathways
Nicotinamide and its derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a compound .
Result of Action
Nicotinamide derivatives have been studied for a variety of biological applications, including their role in cellular metabolism, inflammation, and other cellular processes .
Safety and Hazards
Properties
IUPAC Name |
2-bromo-5-chloropyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZNZVXYPGPGRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.